molecular formula C11H9ClN2O3 B6385755 5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261991-50-7

5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385755
CAS No.: 1261991-50-7
M. Wt: 252.65 g/mol
InChI Key: PXWHFXRCCPEIAF-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine is a chemical compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a dihydroxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 2,4-dihydroxypyrimidine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

    Catalysts and Reagents: Common reagents such as acids or bases may be used to facilitate the reaction, and catalysts like palladium may be employed to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)furfural
  • 3-Chloro-4-methoxyacetophenone
  • 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydroxypyrimidine moiety, in particular, may offer unique interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(4-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHFXRCCPEIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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